

# Tebufenpyrad maximum residue limits MRL setting

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## Compound Focus: Tebufenpyrad

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## Application Notes: Tebufenpyrad MRL Setting

### Regulatory Context and Recent Changes

In the European Union, MRLs are set in accordance with **Regulation (EC) No 396/2005** [1]. This regulation harmonizes MRLs for pesticides in food and feed, ensuring a high level of consumer protection. A recent review under **Article 12** of this regulation focused on the pesticide **Tebufenpyrad**, leading to significant changes for several commodities [2] [3] [4].

The reassessment was triggered by identified data gaps. The applicant, Belchim Crop Protection, submitted confirmatory data, including new residue trials and a validated analytical method for animal commodities [2] [3]. The European Food Safety Authority (EFSA) evaluated these data and concluded that while some existing MRLs could be confirmed, others needed revision. An updated consumer risk assessment based on the new data indicated no intake concerns for the crops under review [2] [3].

The table below summarizes the MRL changes for key commodities, which take effect on a specified timeline [4].

#### Table 1: Changes to EU MRLs for Tebufenpyrad

Commodity	Change to MRL	Key Reason	Applicability Note
Apricots, Peaches	Revision to a lower, specific level	New residue trial data supported a specific, lower MRL [4].	Applies to all products placed on the market from April 28, 2025 [4].
Beans (with pods), Hops	Lowered to the <b>Limit of Determination (LOD)</b>	Insufficient data to support the existing MRL [4].	Exports shipped before April 28, 2025, complying with old MRLs, are not removed from the market [4].
Table Grapes	Lowered to the <b>Limit of Determination (LOD)</b>	Insufficient data to support the existing MRL [4].	<b>Strictly applies to all</b> table grapes on the market from April 28, 2025, regardless of export date [4].
Raspberries	MRL confirmed via extrapolation	New residue trials on raspberries were accepted [2].	The MRL was also extrapolated to blackberries and dewberries [2].

## Core Principles for MRL Setting

The process of setting MRLs is based on robust scientific data and follows established guidelines.

- **Data-Driven Process:** MRLs are not arbitrary safety limits but are calculated based on supervised residue trials conducted according to **Good Agricultural Practice (GAP)**. The data from these trials are used to derive a value that reflects the maximum residue expected when a pesticide is used correctly [5].
- **The Role of Extrapolation:** Residue data from a primary crop can often be extrapolated to other comparable crops, reducing the need for extensive testing on every single commodity. This principle was applied in the **Tebufenpyrad** review, where data from raspberries were used to support MRLs for blackberries and dewberries [2].
- **The Default MRL:** Where a pesticide is not specifically mentioned for a commodity, or if critical data is missing, a general default MRL of **0.01 mg/kg** applies in the EU [1]. This is also the level to which MRLs are reduced when data gaps cannot be filled (the LOD) [4].
- **Consumer Risk Assessment is Paramount:** Before any MRL is established or amended, EFSA performs a comprehensive risk assessment. This assessment uses dietary models and the submitted

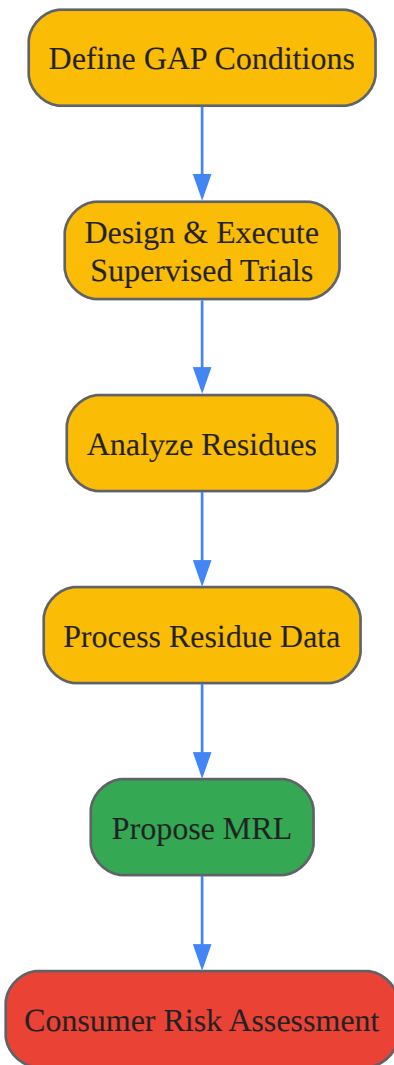
residue data to ensure that the proposed MRL does not pose a risk to any consumer group, including vulnerable populations like children and babies [1].

## Experimental Protocols

The following protocols outline the key experiments required to generate data for an MRL application, based on EU guidance documents [5].

### Protocol 1: Residue Trials on Crops

- 1. Objective:** To determine the magnitude of pesticide residues in or on raw agricultural commodities when used according to GAP.
- 2. Experimental Workflow:** The logical sequence for conducting and utilizing residue trials is outlined below.



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### 3. Detailed Methodologies:

- **Trial Design:** Trials must be **supervised** and follow a statistically sound design (e.g., randomized complete blocks) with a minimum number of replicates (typically at least 8 trials across different geographical regions for a major crop) [5]. Control plots (untreated) are essential.
- **Good Agricultural Practice (GAP):** Applications must reflect the maximum proposed label rate, the highest number of applications, and the shortest pre-harvest interval (PHI) [5].
- **Sample Collection:** Samples of the edible portion are collected at the specified PHI. For crops like hops and beans, the specific part of the plant to be analyzed (e.g., dried cones, pods) must be clearly defined [5].
- **Storage Stability:** Studies must demonstrate that the analyte remains stable in the frozen samples for the duration of the storage period before analysis [5]. This is critical for validating the residue data.

## Protocol 2: Analytical Method for Enforcement

**1. Objective:** To provide a validated, independent laboratory-tested method for the quantification of **Tebufenpyrad** residues in food and feed of plant and animal origin.

### 2. Key Requirements:

- **Residue Definition:** The method must be capable of quantifying the specific enforcement residue definition for **Tebufenpyrad** as established by EFSA.
- **Validation:** The method must be validated in accordance with EU guidance (e.g., **SANCO/825/00-rev. 8.1**) [3]. Key validation parameters include:
  - **Accuracy and Precision:** Typically demonstrated through recovery studies (e.g., 70-120% recovery with an RSD < 20%).
  - **Linearity:** A calibration curve demonstrating a linear response across the expected concentration range.
  - **Limit of Quantification (LOQ):** The method's LOQ must be at or below the proposed MRL, and certainly at the default level of 0.01 mg/kg where applicable [4].
- **Independent Laboratory Validation (ILV):** As seen in the **Tebufenpyrad** review, the method must be successfully transferred and validated by a second, independent laboratory to prove its ruggedness [2] [3].

## Discussion and Strategic Recommendations

For researchers and professionals, the **Tebufenpyrad** case highlights several critical points for successful MRL applications:

- **Proactive Data Generation:** Anticipate data requirements for all potential uses of a pesticide, including minor crops and animal commodities, to avoid MRLs being lowered to the LOD.
- **Leverage Extrapolation:** Strategically plan residue trials on key crops to maximize the potential for extrapolation to groups of related crops, which is a cost-effective way to secure broader MRL coverage.
- **Global Harmonization:** Be aware that MRLs can differ significantly between countries (e.g., EU, U.S. EPA [6], Codex Alimentarius [7]). For global market access, a harmonized strategy using tools like the FoodChain ID database [8] is recommended.

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